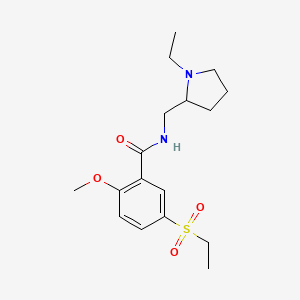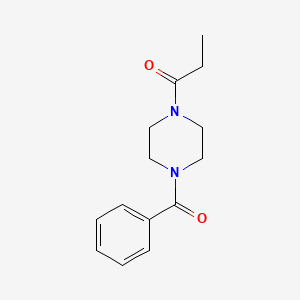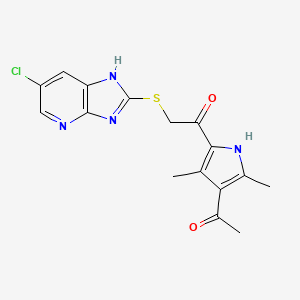
チアメトキサム
概要
説明
Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. Thiamethoxam is known for its effectiveness in controlling sucking and chewing insects, making it a valuable tool for protecting crops. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .
作用機序
Target of Action
Thiamethoxam, a systemic insecticide of the neonicotinoid class, primarily targets the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By interacting with these receptors, Thiamethoxam disrupts the normal functioning of the insect’s nervous system .
Mode of Action
Thiamethoxam acts by interfering with the information transfer between nerve cells. It binds to the nicotinic acetylcholine receptors in the central nervous system of insects, blocking the normal conduction of the central nervous system . This interference eventually leads to the paralysis of the muscles of the insects .
Biochemical Pathways
Thiamethoxam affects several biochemical pathways in insects. The major reaction involved in the biotransformation of Thiamethoxam is the cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound . Minor pathways include the reduction of the nitroguanidine group, yielding a hydrazine, followed by either acylation or further reduction to a guanidine derivative, hydrolysis of the guanidine group to the corresponding urea, demethylation of the guanidine group, and substitution of the chlorine of the thiazole ring by glutathione .
Pharmacokinetics
In mammals, Thiamethoxam is rapidly and completely absorbed after oral administration . It is distributed to the tissues non-selectively, with higher concentrations found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged Thiamethoxam .
Result of Action
The result of Thiamethoxam’s action is the paralysis and eventual death of the insect. By blocking the normal conduction of the central nervous system, Thiamethoxam causes the muscles of the insects to paralyze, leading to their death .
Action Environment
Thiamethoxam is absorbed quickly by plants and transported to all of its parts, including pollen, where it acts to deter insect feeding . Environmental factors such as soil type, temperature, and moisture levels can influence the absorption and transportation process. Thiamethoxam has been found to improve plant vigor by triggering physiological reactions within the plant, allowing it to better cope under tough growing conditions .
科学的研究の応用
生化学分析
Biochemical Properties
Thiamethoxam interacts with several enzymes and proteins. Biochemical analyses have shown that the Glutathione S-transferase (GST), Carboxylesterase (CarE), and cytochrome P450 enzymes are associated with the development of Thiamethoxam resistance in selected strains of insects . These enzymes play a crucial role in the biochemical reactions involving Thiamethoxam .
Cellular Effects
Thiamethoxam has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, Thiamethoxam has been shown to induce changes in the hematological profile and liver and kidney functions .
Molecular Mechanism
At the molecular level, Thiamethoxam exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that Thiamethoxam significantly raises the Malondialdehyde (MDA) content and DNA damage in liver and kidney cells .
Temporal Effects in Laboratory Settings
The effects of Thiamethoxam change over time in laboratory settings. It has been observed that Thiamethoxam has long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Thiamethoxam vary with different dosages in animal models. High doses of Thiamethoxam have been shown to cause toxic or adverse effects
Metabolic Pathways
Thiamethoxam is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Thiamethoxam is synthesized through a multi-step process. The synthesis begins with the reaction of S-methyl-N-nitro-isothiourea with methylamine to form N-methyl nitroguanidine. This intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The final step involves reacting this compound with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base .
Industrial Production Methods: Industrial production of thiamethoxam follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .
化学反応の分析
Types of Reactions: Thiamethoxam undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under normal conditions but can degrade under extreme pH and temperature .
Common Reagents and Conditions:
Hydrolysis: Thiamethoxam can hydrolyze in the presence of water, especially under acidic or basic conditions.
Oxidation: It can be oxidized using strong oxidizing agents.
Major Products Formed: The major degradation products of thiamethoxam include clothianidin and other related compounds. These products are formed through hydrolytic and oxidative pathways .
類似化合物との比較
Thiamethoxam is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, thiamethoxam has unique properties:
Clothianidin: Structurally similar to thiamethoxam, but with different solubility and partition coefficients.
Imidacloprid: One of the first neonicotinoids introduced, it has a different binding affinity and spectrum of activity compared to thiamethoxam.
Acetamiprid: Another neonicotinoid with a different chemical structure and mode of action, used for controlling different types of pests.
Thiamethoxam’s unique binding properties and broad-spectrum activity make it a valuable tool in pest management, distinguishing it from other neonicotinoids .
特性
CAS番号 |
153719-23-4 |
|---|---|
分子式 |
C8H10ClN5O3S |
分子量 |
291.72 g/mol |
IUPAC名 |
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8- |
InChIキー |
NWWZPOKUUAIXIW-FLIBITNWSA-N |
SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
異性体SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |
正規SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
外観 |
Solid powder |
Color/Form |
Crystalline powder Light brown granules |
密度 |
1.57 at 20 °C |
melting_point |
139.1 °C |
Key on ui other cas no. |
153719-23-4 |
ピクトグラム |
Flammable; Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(2-Chloro-thiazol-5-ylmethyl)-5-methyl-(1,3,5)oxadiazinan-4-yldene-N-nitroamine Actara ACTARA 25 WG CGA 293343 CGA-293343 CGA293343 thiamethoxam |
蒸気圧 |
6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)





![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)



